molecular formula C10H8FNO3 B8279082 (4-Cyano-5-fluoro-2-methoxyphenyl)acetic acid

(4-Cyano-5-fluoro-2-methoxyphenyl)acetic acid

Cat. No. B8279082
M. Wt: 209.17 g/mol
InChI Key: IXTBJCGICDDCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09056859B2

Procedure details

(4-Cyano-5-fluoro-2-methoxyphenyl)acetic acid was prepared in a similar fashion to the previously described synthesis of (4-cyano-2-fluoro-5-methoxyphenyl)acetic acid starting from di-tert-butyl malonate and 2,4-difluoro-5-methoxybenzonitrile. LC-MS (IE, m/z): 208 [M−1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C(OC)=CC([CH2:11][C:12]([OH:14])=[O:13])=C(F)C=1)#N.C(OC(C)(C)C)(=O)CC(OC(C)(C)C)=O.[F:31][C:32]1[CH:39]=[C:38](F)[C:37]([O:41][CH3:42])=[CH:36][C:33]=1[C:34]#[N:35]>>[C:34]([C:33]1[C:32]([F:31])=[CH:39][C:38]([CH2:11][C:12]([OH:14])=[O:13])=[C:37]([O:41][CH3:42])[CH:36]=1)#[N:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1OC)CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1F)CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.